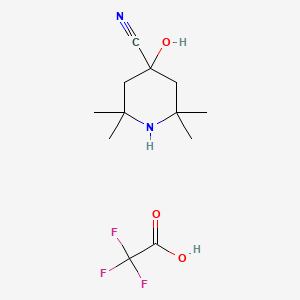
4-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile, trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile, trifluoroacetic acid is a chemical compound with the molecular formula C10H18N2O.C2HF3O2. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is known for its unique structural and chemical properties.
作用机制
Target of Action
It’s structurally similar to 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (also known as tempol), which is known to interact with reactive oxygen species (ros) and ameliorate oxidative damage in the body .
Mode of Action
The compound’s mode of action is likely similar to that of Tempol, given their structural similarities. Tempol can scavenge ROS and alleviate oxidative damage . The hydroxyl and imino groups in the compound can interact with other molecules to form bi-directional hydrogen bonds, which can inhibit ion migration, reinforce interface contact, and improve stability .
Biochemical Pathways
The compound may affect the biochemical pathways related to oxidative stress and ion migration. For instance, Tempol has been shown to alleviate lung injury by inhibiting the SIRT6-HIF-1α signaling pathway through the upregulation of miR-212-5p expression .
Result of Action
The compound’s action could result in the alleviation of oxidative damage and the reinforcement of interface contact, thereby improving stability . In a similar compound, Tempol, it has been shown to alleviate chronic intermittent hypoxia-induced lung injury .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the presence of other molecules that can form hydrogen bonds with the compound could affect its ability to inhibit ion migration and reinforce interface contact . Additionally, factors such as pH and temperature could also impact the compound’s stability and efficacy .
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 2,2,6,6-tetramethylpiperidine with cyanogen bromide in the presence of a base, followed by hydroxylation and subsequent treatment with trifluoroacetic acid.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process that involves the use of high-purity starting materials and controlled reaction conditions to ensure the desired product quality and yield.
化学反应分析
Types of Reactions: 4-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile, trifluoroacetic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding hydroxylated or carboxylated derivatives.
Reduction: Reduction products may include amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted piperidines.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical studies, including enzyme inhibition and protein labeling.
Industry: It is utilized in the manufacturing of specialty chemicals and materials, including polymers and coatings.
相似化合物的比较
4-Hydroxy-TEMPO: A stable nitroxide radical used as a free radical scavenger.
4-Amino-2,2,6,6-tetramethylpiperidine: A derivative used in polymerization processes.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Another nitroxide radical with antioxidant properties.
Uniqueness: 4-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile, trifluoroacetic acid is unique due to its combination of hydroxyl and trifluoroacetic acid groups, which provide distinct chemical and physical properties compared to other similar compounds.
属性
IUPAC Name |
4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.C2HF3O2/c1-8(2)5-10(13,7-11)6-9(3,4)12-8;3-2(4,5)1(6)7/h12-13H,5-6H2,1-4H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFSDTYLSMISFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)(C#N)O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
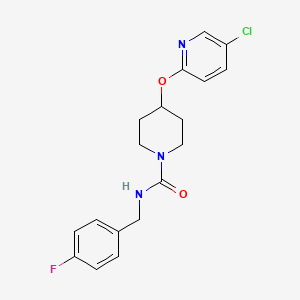
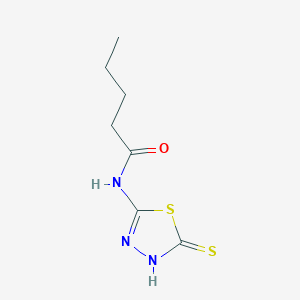
![Spiro[1-azabicyclo[3.3.1]nonane-3,2'-oxirane]](/img/structure/B2899654.png)

![3-[1-(1H-indole-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2899658.png)
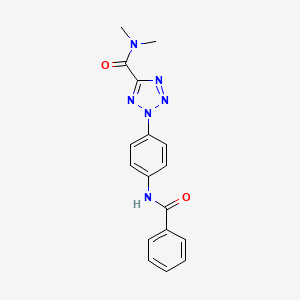
![N-(2,4-difluorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2899660.png)

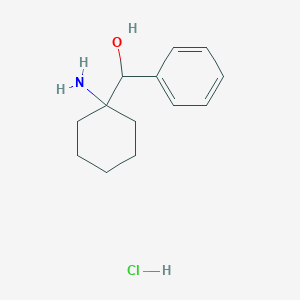
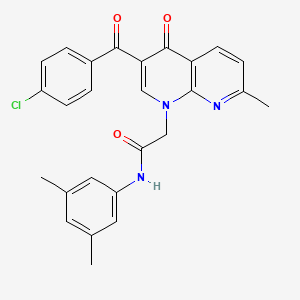
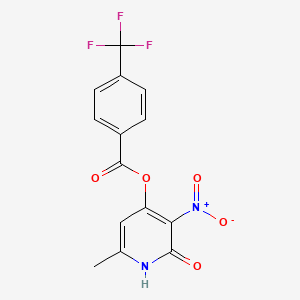
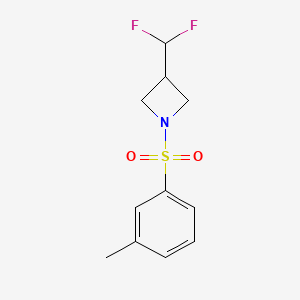
![ethyl 4-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2899668.png)

